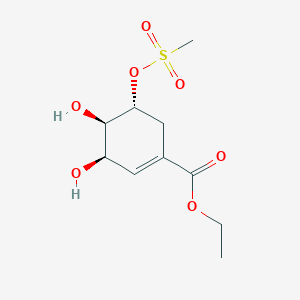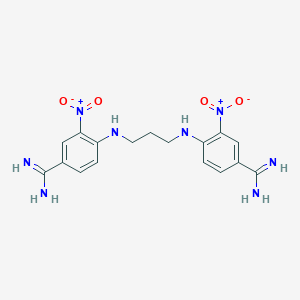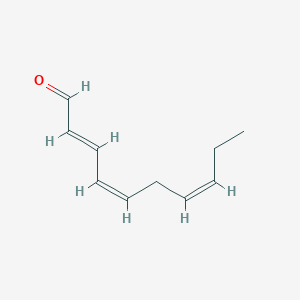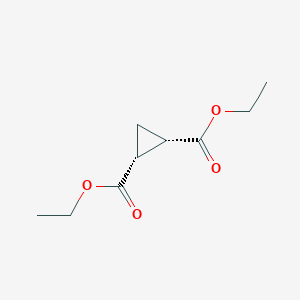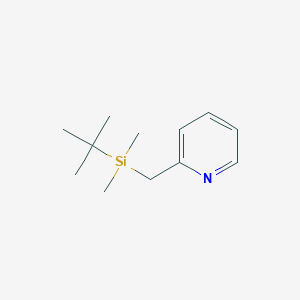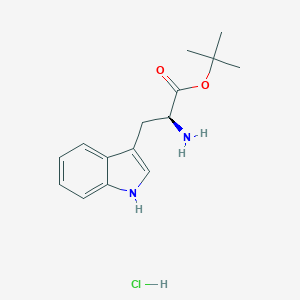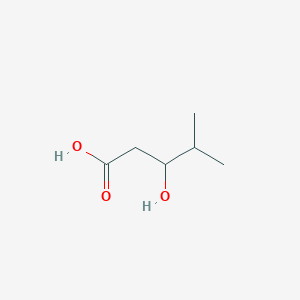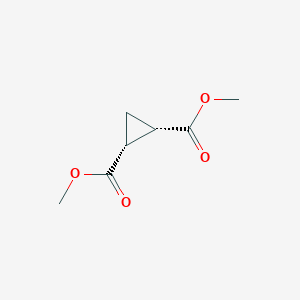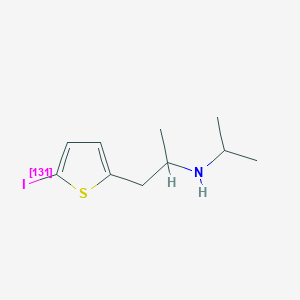
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene, also known as I-123-IPIT, is a radioligand that is used in neuroscience research. It is a type of molecule that binds to specific receptors in the brain, allowing researchers to study the function of those receptors. In
Mécanisme D'action
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene binds to the DAT and VMAT2 receptors in the brain. By binding to these receptors, it allows researchers to study the function of these receptors and their role in dopamine regulation. Specifically, N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene binds to the DAT and is transported into dopamine neurons, where it is sequestered in vesicles by VMAT2. This allows researchers to study the function of these receptors in vivo.
Effets Biochimiques Et Physiologiques
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene has no known biochemical or physiological effects on its own. However, it is used in conjunction with other compounds to study the function of dopamine receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene is its specificity for the DAT and VMAT2 receptors. This allows researchers to study these receptors in vivo with a high degree of accuracy. However, there are also limitations to its use. For example, it has a short half-life of approximately 13 hours, which limits the time window for experimentation. Additionally, it is difficult to produce in large quantities, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research involving N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene. One area of interest is the study of the role of dopamine in addiction and substance abuse. Another area of interest is the development of new radioligands that can be used to study other receptors in the brain. Additionally, there is ongoing research into the use of N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene in the diagnosis and treatment of neurological disorders, such as Parkinson's disease.
Conclusion:
In conclusion, N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene is a radioligand that is used in neuroscience research to study the function of dopamine receptors in the brain. Its specificity for the DAT and VMAT2 receptors makes it a valuable tool for studying dopamine regulation. While there are limitations to its use, ongoing research is exploring new applications for this compound in the diagnosis and treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene involves several steps. The first step is the synthesis of 2-(2-aminopropyl)-5-iodothiophene. This is achieved by reacting 2,5-dibromothiophene with ethylenediamine in the presence of a palladium catalyst. The resulting product is then treated with iodine to form 2-(2-iodopropyl)-5-iodothiophene. The final step involves reacting N-isopropyl-2-aminopropanol with the 2-(2-iodopropyl)-5-iodothiophene to form N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene.
Applications De Recherche Scientifique
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene is primarily used in neuroscience research to study the function of certain receptors in the brain. Specifically, it is used to study the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). These receptors are involved in the regulation of dopamine levels in the brain, which is important for a variety of functions, including movement, reward, and motivation.
Propriétés
Numéro CAS |
137945-40-5 |
|---|---|
Nom du produit |
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene |
Formule moléculaire |
C10H16INS |
Poids moléculaire |
313.21 g/mol |
Nom IUPAC |
1-(5-(131I)iodanylthiophen-2-yl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C10H16INS/c1-7(2)12-8(3)6-9-4-5-10(11)13-9/h4-5,7-8,12H,6H2,1-3H3/i11+4 |
Clé InChI |
UXCJAYXBMCWBPN-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)NC(C)CC1=CC=C(S1)[131I] |
SMILES |
CC(C)NC(C)CC1=CC=C(S1)I |
SMILES canonique |
CC(C)NC(C)CC1=CC=C(S1)I |
Synonymes |
N-IAPIT N-isopropyl-2-(2-aminopropyl)-5-iodothiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



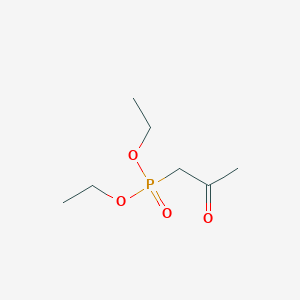
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
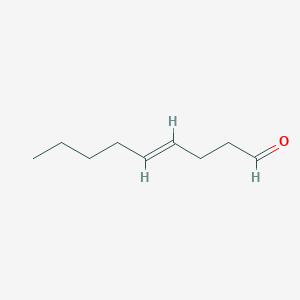
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

